methyl (Z)-pent-2-enoate

Description

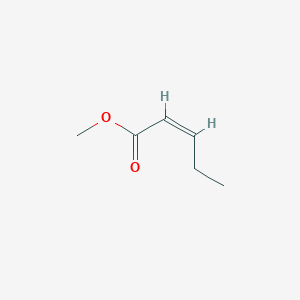

Methyl (Z)-pent-2-enoate is an α,β-unsaturated ester characterized by a Z-configuration at the double bond, with the structure CH₃O₂C–CH₂–CH=CH–CH₃. The methyl ester likely follows a similar pathway, substituting the ethyl group with a methyl ester. Key spectral features for the ethyl analog include:

- ¹H NMR (DMSO-d₆): δ 1.05 (t, 3H), 1.28 (t, 3H), 2.65 (m, 2H), 4.18 (q, 2H), 5.72 (m, 1H), 6.21 (m, 1H) .

- Physical State: Typically obtained as a colorless to pale yellow oil .

This compound serves as a versatile intermediate in organic synthesis, particularly in conjugate additions and cyclization reactions.

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

methyl (Z)-pent-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4- |

InChI Key |

MBAHGFJTIVZLFB-PLNGDYQASA-N |

Isomeric SMILES |

CC/C=C\C(=O)OC |

Canonical SMILES |

CCC=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (Z)-pent-2-enoate can be synthesized through various methods. One common approach is the esterification of pent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the separation and purification of the ester can be achieved through distillation techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺ (e.g., H₂SO₄), reflux | (Z)-Pent-2-enoic acid + Methanol | |

| Saponification | NaOH/H₂O, heat | Sodium (Z)-pent-2-enoate + Methanol |

-

Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the Z configuration of the double bond retained in the product.

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions with conjugated dienes, enhanced by Lewis acid catalysis.

| Diene | Catalyst | Selectivity | Major Product | References |

|---|---|---|---|---|

| Cyclopentadiene | AlCl₃ | Increased endo and syn selectivity | Bicyclic adduct (endo-preferred) |

-

Theoretical Basis : DFT studies (B-LYP/6-31G*) show that AlCl₃ lowers the activation energy and stabilizes the endo transition state via coordination to the ester carbonyl .

Nucleophilic Substitutions

The ester group participates in transesterification and aminolysis reactions.

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Ethanol + H₂SO₄ | Reflux | Ethyl (Z)-pent-2-enoate | |

| Ammonia (NH₃) | Anhydrous conditions | (Z)-Pent-2-enamide |

-

Stereochemical Outcome : The Z configuration of the double bond remains intact due to the absence of π-bond disruption.

Oxidation

| Oxidizing Agent | Conditions | Product | References |

|---|---|---|---|

| KMnO₄ (acidic) | H₂O, 25°C | (Z)-2-Oxopentanoic acid |

Reduction

| Reducing Agent | Conditions | Product | References |

|---|---|---|---|

| LiAlH₄ | Dry ether | (Z)-Pent-2-en-1-ol |

-

Key Note : Catalytic hydrogenation (H₂/Pd) converts the double bond to a single bond, yielding methyl pentanoate.

Elimination Reactions

Under basic conditions, β-hydrogen elimination can occur, though this is less common due to the ester’s electron-withdrawing nature.

| Base | Conditions | Product | References |

|---|---|---|---|

| KOtBu | DMF, 80°C | Conjugated diene derivatives |

Comparative Reactivity

This compound exhibits distinct reactivity compared to its E isomer and saturated analogs:

| Property | (Z)-Isomer | (E)-Isomer |

|---|---|---|

| Diels-Alder Reactivity | Higher endo selectivity | Lower selectivity |

| Hydrolysis Rate | Slower due to steric hindrance | Faster |

Scientific Research Applications

Methyl (Z)-pent-2-enoate has several applications in scientific research:

Chemistry: It is used as a starting material or intermediate in organic synthesis.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research into the pharmacological properties of esters may involve this compound as a model compound.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl (Z)-pent-2-enoate exerts its effects depends on the specific reaction or application. In ester hydrolysis, for example, the ester bond is cleaved by water in the presence of an acid or base catalyst, resulting in the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in such reactions include the nucleophilic attack on the carbonyl carbon of the ester group.

Comparison with Similar Compounds

Key Findings:

Steric and Electronic Effects :

- Bulky substituents (e.g., tert-butyldimethylsilyl (TBS) in 2h) increase molecular weight and reduce reactivity in sterically demanding reactions .

- Electron-withdrawing groups (e.g., nitroso in 16c) enhance electrophilicity at the β-carbon but reduce stability, complicating handling .

Spectral Trends :

- IR carbonyl stretches (C=O) range from 1723–1726 cm⁻¹ for esters, consistent with similar conjugation environments .

- ¹H NMR methylene/methine protons adjacent to the double bond appear between δ 2.65–5.72, with deshielding effects from electronegative groups .

Applications :

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of methyl (Z)-pent-2-enoate?

this compound is typically synthesized via stereoselective cross-coupling or substitution reactions. For example, palladium-catalyzed cyanation of (Z)-trifluoromethylsulfonyloxy precursors with Zn(CN)₂ in DMF yields β-cyano esters, which can be further functionalized . Another approach involves the use of enol triflates in tandem cross-coupling/electrocyclization reactions to form substituted pyrazoles, where stereochemistry is controlled by reaction conditions (e.g., solvent polarity, catalyst choice) .

Q. How is this compound characterized using spectroscopic techniques?

Key characterization methods include:

- ¹H/¹³C NMR : Distinct chemical shifts for the Z-configured double bond (e.g., δ ~6.3 ppm for the vinyl proton and δ ~130 ppm for sp² carbons) confirm stereochemistry .

- HRMS : Precise mass analysis (e.g., m/z 176.0682 for [M+Na]⁺) validates molecular composition .

- IR Spectroscopy : Absorbance at ~1720 cm⁻¹ confirms ester carbonyl groups .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Flash chromatography using silica gel with nonpolar solvents (e.g., cyclohexane/ethyl acetate gradients) is widely used to separate Z-isomers from E-isomers or byproducts . Low-temperature crystallization may also enhance purity in stereochemically sensitive syntheses .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis of this compound?

Advanced stereocontrol involves:

- Catalytic asymmetric hydrogenation : Chiral ligands (e.g., BINAP) paired with transition metals (Rh, Ru) ensure Z-selectivity .

- Kinetic vs. thermodynamic control : Adjusting reaction temperature and solvent polarity (e.g., DMF vs. THF) favors Z-configuration by stabilizing transition states .

- In-situ monitoring : Real-time FTIR or Raman spectroscopy detects isomerization early .

Q. How do hydrogen-bonding patterns influence the crystallographic behavior of this compound?

Graph set analysis (e.g., Etter’s formalism) reveals that intermolecular C=O⋯H interactions stabilize Z-configured crystals. For example, carbonyl oxygen acts as a hydrogen-bond acceptor, forming R₂²(8) motifs, which are critical for predicting packing efficiency and polymorphism . Refinement using SHELXL (with TWIN/BASF commands) resolves twinning issues in high-symmetry space groups .

Q. What statistical frameworks address contradictions in experimental data (e.g., NMR vs. computational predictions)?

Systematic error analysis using:

- Dose-response meta-analysis : Quantifies variability in stereochemical outcomes across studies .

- Bayesian modeling : Integrates prior NMR/X-ray data to refine DFT-calculated geometries .

- Sensitivity testing : Identifies outliers in reaction conditions (e.g., catalyst loading, solvent purity) .

Q. How can the PICO framework structure a study on the biological activity of this compound derivatives?

- Population (P) : Target enzymes (e.g., cyclooxygenase-2).

- Intervention (I) : this compound as a precursor for anti-inflammatory agents.

- Comparison (C) : Compare Z- vs. E-isomer binding affinities via SPR assays.

- Outcome (O) : IC₅₀ values from dose-response curves .

Q. What challenges arise in scaling up stereoselective syntheses, and how are they mitigated?

- Mass transfer limitations : Microreactors improve mixing efficiency for Pd-catalyzed reactions .

- Isomerization during workup : Low-temperature quenching (-78°C) preserves Z-configuration .

- Reproducibility : DOE (Design of Experiments) optimizes catalyst/reagent ratios .

Methodological Considerations

Q. How are computational tools (e.g., ORTEP-3) applied to visualize this compound’s molecular geometry?

ORTEP-3 generates thermal ellipsoid plots from crystallographic data, highlighting bond angles and torsional strain in the Z-configured double bond. Anisotropic displacement parameters (ADPs) validate steric hindrance effects .

Q. What role does this compound play in synthesizing bioactive molecules (e.g., vitamin E metabolites)?

It serves as a key intermediate in stereoselective aldol-Peterson olefination cascades, enabling the construction of polyunsaturated side chains in tocopherol derivatives. For example, HRMS and NOESY confirm regio- and stereochemical outcomes in vitamin E analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.